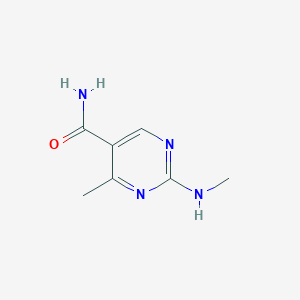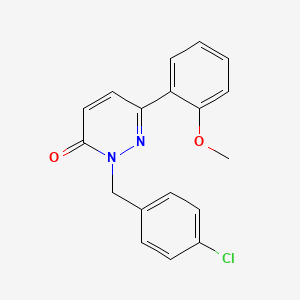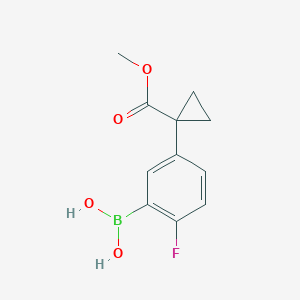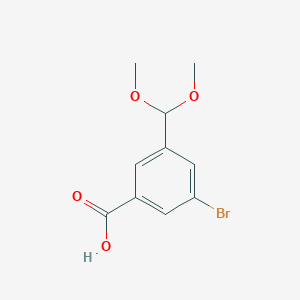
4-Methyl-2-(methylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-(methylamino)pyrimidine-5-carboxamide” is a chemical compound with the molecular weight of 167.17 . It is also known as 4-amino-2-(methylamino)pyrimidine-5-carboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N5O/c1-9-6-10-2-3 (5 (8)12)4 (7)11-6/h2H,1H3, (H2,8,12) (H3,7,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 265-270 degrees Celsius .Applications De Recherche Scientifique
Gene Expression Inhibition
4-Methyl-2-(methylamino)pyrimidine-5-carboxamide derivatives have been explored for their potential to inhibit gene expression mediated by transcription factors such as NF-kappaB and AP-1. These transcription factors are crucial in various cellular processes, including inflammation and cancer progression. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrimidine ring can significantly affect the compound's activity, with the carboxamide group at the 5-position being critical for maintaining this inhibitory effect (Palanki et al., 2000).
DNA Binding and Recognition
Compounds containing the this compound motif have been investigated for their ability to bind to specific DNA sequences. For example, hairpin polyamides incorporating similar structures can recognize core 5'-GGG-3' sequences in the minor groove of double-stranded DNA. This capability is significant for developing molecular tools that can selectively bind to and modulate the activity of specific DNA regions, which has implications in gene regulation and therapeutic interventions (Swalley, Baird, & Dervan, 1996).
Synthesis of Medicinally Relevant Derivatives
The synthesis of new derivatives based on the this compound scaffold has been a focus of medicinal chemistry research. These derivatives have been synthesized to explore their biological activities, including their potential as kinase inhibitors, which play a pivotal role in signal transduction pathways associated with diseases like cancer. The facile synthesis of these derivatives allows for the rapid generation of diverse compounds for biological evaluation (Song, 2007).
Metabolic Studies
Studies on the metabolism and disposition of compounds related to this compound, such as N-Methyl-4-pyridone-5-carboxamide, have provided insights into how these compounds are processed in the body. Understanding the metabolic pathways and the major metabolites formed can inform the development of more effective and safer therapeutic agents. This knowledge is also crucial for predicting drug interactions and optimizing dosing regimens (Chang & Johnson, 1961).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-5(6(8)12)3-10-7(9-2)11-4/h3H,1-2H3,(H2,8,12)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMPUVFNNFOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)
![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)